4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(4-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(4-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluoro-methoxybenzoyl group, a furan-2-ylmethyl group, a hydroxy group, and a nitrophenyl group attached to a dihydropyrrolone core. Its multifaceted structure allows it to participate in diverse chemical reactions and makes it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(4-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps:
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Formation of the Fluoro-Methoxybenzoyl Intermediate
Starting Materials: 3-fluoro-4-methoxybenzoic acid.
Reaction Conditions: Esterification using methanol and a strong acid catalyst like sulfuric acid to form methyl 3-fluoro-4-methoxybenzoate.
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Synthesis of the Furan-2-ylmethyl Intermediate
Starting Materials: Furan-2-carboxaldehyde.
Reaction Conditions: Reduction using sodium borohydride to form furan-2-ylmethanol.
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Coupling Reactions
Formation of the Pyrrolone Core: This involves a multi-step process where the intermediates are coupled under specific conditions, often involving catalysts like palladium on carbon (Pd/C) and solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and continuous flow systems.
Purification: Employing techniques like recrystallization, chromatography, and distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can undergo nucleophilic aromatic substitution with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.
Solvents: Dimethylformamide (DMF), methanol, dichloromethane (DCM).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
Synthetic Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic reactions due to its unique functional groups.
Biology
Biological Probes: Used in the development of probes for studying biological systems.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural complexity.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Therapeutic Agents: Potential use in the development of new therapeutic agents for various diseases.
Industry
Material Science: Used in the synthesis of novel materials with specific properties.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(4-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-phenyl-2,5-dihydro-1H-pyrrol-2-one: Similar structure but lacks the nitro group.
4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(4-aminophenyl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but has an amino group instead of a nitro group.
Uniqueness
The presence of both the nitro group and the fluoro-methoxybenzoyl group in 4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(4-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one makes it unique. These groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C23H17FN2O7 |
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Molecular Weight |
452.4 g/mol |
IUPAC Name |
(4Z)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H17FN2O7/c1-32-18-9-6-14(11-17(18)24)21(27)19-20(13-4-7-15(8-5-13)26(30)31)25(23(29)22(19)28)12-16-3-2-10-33-16/h2-11,20,27H,12H2,1H3/b21-19- |
InChI Key |
GQIUWCMZQNANMA-VZCXRCSSSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)[N+](=O)[O-])/O)F |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)[N+](=O)[O-])O)F |
Origin of Product |
United States |
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